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Compound of Interest

Compound Name: Azido-PEG3-CH2CO2Me

Cat. No.: B1666430 Get Quote

Introduction

Azido-PEG3-CH2CO2Me, with the systematic name Methyl 2-(2-(2-(2-

azidoethoxy)ethoxy)ethoxy)acetate, is a heterobifunctional crosslinker integral to modern

bioconjugation and drug development.[1][2] Its unique architecture, comprising an azide group,

a flexible three-unit polyethylene glycol (PEG) spacer, and a methyl ester terminus, provides

researchers with a versatile tool for covalently linking molecules. This guide details the core

functionalities, physicochemical properties, and key applications of this linker, with a focus on

its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug

Conjugates (ADCs).

Core Functionalities

The utility of Azido-PEG3-CH2CO2Me stems from its three distinct chemical components:

The Azide Group (-N3): This moiety is the cornerstone of its "click chemistry" reactivity. The

azide group is exceptionally stable under most biological conditions but reacts with high

efficiency and specificity with alkyne-containing molecules.[3][4] This reaction, known as the

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a highly stable triazole ring.

[5] It can also participate in copper-free Strain-Promoted Alkyne-Azide Cycloaddition

(SPAAC) with strained alkynes like DBCO or BCN. This bio-orthogonal reactivity allows for

precise conjugation in complex chemical environments.
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The PEG3 Spacer (-OCH2CH2OCH2CH2OCH2CH2-): The hydrophilic three-unit PEG

spacer confers several advantageous properties to the linker and the resulting conjugate. It

significantly increases solubility in aqueous buffers, which is crucial when working with

biomolecules. Furthermore, the PEG chain is flexible, reduces steric hindrance between the

conjugated molecules, and can help to improve the pharmacokinetic profile of therapeutic

constructs by reducing immunogenicity and aggregation.

The Methyl Ester Group (-CH2CO2Me): The methyl ester serves as a protected carboxylic

acid. It can be chemically hydrolyzed under basic conditions to reveal a terminal carboxylic

acid (-CH2CO2H). This carboxylic acid can then be activated, typically with reagents like

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-

Dicyclohexylcarbodiimide), to react with primary amines (-NH2) on proteins or other

molecules, forming a stable amide bond.

Physicochemical and Quantitative Data
A summary of the key quantitative properties of Azido-PEG3-CH2CO2Me is provided below.

Property Value Reference

Molecular Formula C9H17N3O5

Molecular Weight 247.25 g/mol

CAS Number 1253389-31-9

Appearance Colorless to light yellow liquid

Purity Typically ≥98%

Solubility
Soluble in Water, DMSO, DMF,

DCM

Storage Conditions -20°C, protect from light

Key Applications and Logical Workflows
Azido-PEG3-CH2CO2Me is primarily used as a linker to construct complex therapeutic and

research molecules.
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PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a target

protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Azido-PEG3-CH2CO2Me is an ideal PEG-based linker for connecting the E3 ligase ligand to

the target protein ligand.
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Caption: Logical workflow for synthesizing a PROTAC molecule.
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Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug

specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the

ADC. Azido-PEG3-CH2CO2Me can be used to create non-cleavable ADCs.
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific

molecules and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule (e.g., Azido-PEG3-
CH2CO2Me) to an alkyne-containing molecule.

Materials:

Azide-containing molecule (1 equivalent)

Alkyne-containing molecule (1.2-2 equivalents)

Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in H2O)

Ligand: THPTA (e.g., 100 mM in H2O) or TBTA (e.g., 100 mM in DMSO/t-BuOH)

Reducing Agent: Sodium Ascorbate (e.g., 300 mM in H2O, freshly prepared)

Solvent: DMSO, t-BuOH/H2O mixture, or other suitable buffer

Procedure:

Dissolve the azide-containing molecule and the alkyne-containing molecule in the chosen

reaction solvent.

Add the copper-stabilizing ligand (THPTA for aqueous reactions, TBTA for organic) to the

mixture. A typical ratio is 2-5 equivalents of ligand per equivalent of copper.
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Add the CuSO4 solution. The final concentration of copper is typically catalytic (0.1-0.5

equivalents). Vortex briefly to mix.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10

equivalents).

Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. The

reaction can also be gently heated (e.g., to 37-45°C) to increase the rate.

Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, TLC, or

fluorescence if using a pro-fluorogenic azide).

Once complete, purify the conjugate using standard methods such as HPLC, size-exclusion

chromatography, or precipitation.

Protocol 2: Hydrolysis of Methyl Ester and Amide
Coupling
This two-part protocol details the conversion of the methyl ester to a carboxylic acid, followed

by its conjugation to a primary amine.

Part A: Methyl Ester Hydrolysis

Materials:

Azido-PEG3-CH2CO2Me

Solvent: Methanol or Tetrahydrofuran (THF)

Base: 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

Acid: 1 M Hydrochloric Acid (HCl) for neutralization

Procedure:

Dissolve the Azido-PEG3-CH2CO2Me in a suitable solvent like methanol.

Add 1.5-2.0 equivalents of 1 M NaOH solution.
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Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the

starting material is consumed.

Carefully neutralize the reaction mixture to pH ~7.0 by adding 1 M HCl.

Extract the resulting Azido-PEG3-CH2CO2H product with a suitable organic solvent (e.g.,

Dichloromethane or Ethyl Acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under

reduced pressure to yield the carboxylic acid product.

Part B: EDC/NHS Amide Coupling

Materials:

Azido-PEG3-CH2CO2H (from Part A, 1 equivalent)

Amine-containing molecule (e.g., protein, 1 equivalent)

EDC (1.5 equivalents)

N-Hydroxysuccinimide (NHS) (1.5 equivalents)

Buffer: MES or PBS buffer, pH 6.0-7.5

Anhydrous DMSO or DMF for dissolving reagents

Procedure:

Dissolve the Azido-PEG3-CH2CO2H in a minimal amount of anhydrous DMSO.

In a separate tube, dissolve EDC and NHS in the reaction buffer or anhydrous DMSO.

Add the EDC/NHS solution to the carboxylic acid solution to pre-activate it. Let this reaction

proceed for 15-30 minutes at room temperature. This creates a more stable NHS-ester

intermediate.

Dissolve the amine-containing molecule in the reaction buffer.
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Add the activated linker solution to the amine-containing molecule solution.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate

protein purification methods to remove unreacted linker and coupling reagents.

Conclusion

Azido-PEG3-CH2CO2Me is a powerful and versatile heterobifunctional linker. Its distinct azide

and protected carboxyl functionalities, combined with the benefits of a hydrophilic PEG spacer,

provide a robust platform for researchers in drug development and chemical biology. The ability

to perform sequential, orthogonal conjugations via click chemistry and amide bond formation

allows for the controlled and efficient synthesis of complex biomolecular constructs like

PROTACs and ADCs, driving forward the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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